molecular formula C8H18O<br>CH3(CH2)3CH(CH2CH3)CH2OH<br>C8H18O B042007 2-Ethylhexan-1-ol CAS No. 104-76-7

2-Ethylhexan-1-ol

Cat. No.: B042007
CAS No.: 104-76-7
M. Wt: 130.23 g/mol
InChI Key: YIWUKEYIRIRTPP-UHFFFAOYSA-N
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Description

2-Ethylhexanol is an organic compound with the chemical formula C8H18O. It is a branched, eight-carbon chiral alcohol that appears as a colorless liquid. This compound is poorly soluble in water but highly soluble in most organic solvents. It is produced on a large scale for use in numerous applications such as solvents, flavors, fragrances, and especially as a precursor for the production of other chemicals like emollients and plasticizers .

Mechanism of Action

Target of Action

2-Ethylhexan-1-ol, also known as 2-Ethylhexanol, is primarily used as a solvent in various industries such as paint, ink, dye, cleaning agents, and pigments . It is also used in the production of plasticizers such as dioctyl phthalate (DOP), dioctyl terephthalate (DOTP), dioctyl adipate (DOA), and dioctyl sebacate (DOS) . Therefore, its primary targets are the materials and substances it interacts with in these applications.

Mode of Action

The compound acts as a solvent, meaning it has the ability to dissolve other substances. In the case of plasticizers, it helps to increase their flexibility, workability, and durability . The exact interaction between this compound and its targets depends on the specific chemical properties of the substances involved.

Biochemical Pathways

Further condensation and dehydration produce 2-ethyl-2-hexenal, which is finally hydrogenated to produce this compound .

Pharmacokinetics

It is known to be harmful if swallowed, inhaled, or absorbed through the skin, and it can cause skin allergies .

Result of Action

The primary result of this compound’s action is the dissolution of other substances and the production of flexible, durable plasticizers . Exposure to the compound can result in harmful effects in humans, including skin irritation and allergies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is flammable and can form explosive mixtures with air, so it must be kept away from open flames and high heat . It should be stored in a cool, well-ventilated area, away from oxidizing agents and acids . Its vapors can accumulate static electricity, which can ignite the vapors .

Biochemical Analysis

Biochemical Properties

It is known that it is miscible with most common organic solvents This suggests that it may interact with various enzymes, proteins, and other biomolecules in a biochemical context

Cellular Effects

It is known to exhibit low toxicity in animal models . It is also known to cause respiratory system irritation, skin irritation, and eye damage . These effects suggest that 2-Ethylhexan-1-ol may have significant impacts on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

It is known to exhibit low toxicity, with an LD50 ranging from 2-3 g/kg in rats

Metabolic Pathways

It is known that this compound can be produced through the hydrogenation of 2-ethyl-2-hexenal, which is obtained through the condensation of butyraldehyde, which in turn can be produced through the hydroformylation of propene

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexanol is primarily synthesized through the aldol condensation of n-butyraldehyde, followed by hydrogenation. The process involves several steps:

Industrial Production Methods: The industrial production of 2-ethylhexanol involves the integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation over a bifunctional catalyst. This method enhances the competitiveness of aldol condensation versus hydrogenation of n-butanal and improves the selectivity of 2-ethylhexanol .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexanol undergoes various chemical reactions typical of primary alcohols, including:

Common Reagents and Conditions:

    Oxidizing Agents: Convert 2-ethylhexanol to aldehydes or ketones.

    Reducing Agents: Convert it to hydrocarbons.

    Acids: Form esters in esterification reactions.

Major Products:

Scientific Research Applications

2-Ethylhexanol has a wide range of applications in various fields:

Comparison with Similar Compounds

2-Ethylhexanol can be compared with other similar compounds such as:

  • 2-Methylhexane
  • 3-Methylhexane
  • 2-Methylheptane
  • 3-Methylheptane

Uniqueness: 2-Ethylhexanol is unique due to its branched structure, which inhibits crystallization and enhances its application in the production of plasticizers and lubricants. Its low volatility and high boiling point make it suitable for high-temperature applications .

Properties

IUPAC Name

2-ethylhexan-1-ol
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InChI

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3
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InChI Key

YIWUKEYIRIRTPP-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CO
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Molecular Formula

C8H18O, Array
Record name 2-ETHYL HEXANOL
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Related CAS

1070-10-6 (titanium(4+) salt)
Record name 2-Ethyl-1-hexanol
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DSSTOX Substance ID

DTXSID5020605
Record name 2-Ethyl-1-hexanol
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Molecular Weight

130.23 g/mol
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Physical Description

2-ethyl hexanol appears as a dark brown liquid with an aromatic odor. Insoluble in water and less dense than water. Flash point between 140 - 175 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, A dark brown liquid with an aromatic odor.
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Boiling Point

363 to 365 °F at 760 mmHg (NTP, 1992), 184.34 °C, 184.00 to 186.00 °C. @ 760.00 mm Hg, 182 °C, 363-365 °F
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Flash Point

178 °F (NTP, 1992), 81 °C, 164 °F (73 °C), 73 °C c.c., 178 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 880 mg/L at 25 °C, Miscible with most organic solvents, Soluble in about 720 parts water, in many organic solvents, Solubility in water, g/100ml at 20 °C: 0.11 (poor)
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Density

0.834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8344 at 20 °C/20 °C, Bulk density: 6.9 lb/gal at 20 °C, % IN SATURATED AIR: 0.0066 @ 20 °C; DENSITY OF "SATURATED" AIR: LESS THAN 1.001 (AIR= 1), Relative density (water = 1): 0.83, 0.830-0.834, 0.834
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Vapor Density

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.49 (Air = 1), Relative vapor density (air = 1): 4.5, 4.49
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Vapor Pressure

0.05 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.136 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 48, 0.05 mmHg
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Color/Form

Colorless liquid

CAS No.

104-76-7
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Melting Point

-105 °F (NTP, 1992), -70 °C, -76.00 °C. @ 760.00 mm Hg, -105 °F
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Synthesis routes and methods I

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5 L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Subsequently, there were introduced into a four neck flask of the same type as used above 120 g of the aromatic polymer obtained above, 100 g of methylisobutyl ketone, 200 g of toluene, and 0.04 g of 2-ethylhexanol-modified chloroplatinic acid, followed by azeotropic dehydration for 1 hour. Thereafter, 80 g of organopolysiloxanes indicated in Table 1 were, respectively, dropped at a refluxing temperature in 30 minutes and agitated for reaction at the same temperature for 4 hours. The resulting product was washed with water and the solvent was distilled off under reduced pressure to obtain reaction products (copolymers I, II, and III).
[Compound]
Name
aromatic polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 4 l reaction vessel equipped with a stirrer, dropping funnel, thermometer and reflux condenser, 74.7 g of polycaprolactone (Capa 212 from Solvay, molar mass=1000 g/mol, OH number=113 mg KOH/g), 26.35 g of 1,2-ethanediol, 69.66 g of hydroxyethyl acrylate, 26.8 g of dimethylolpropionic acid, 0.088 g of 2,6-di-t-butyl-4-methylphenol and 0.047 g of hydroquinone monomethyl ether were stirred at a bath temperature of 75° C. Over the course of 60 minutes, 231.8 g of allophanate-modified polyisocyanate formed from hexamethylene 1,6-diisocyanate and 2-ethylhexanol (NCO content=17.2%, viscosity approximately 300 mPas) and 131 g of bis(4,4′-isocyanatocyclohexyl)methane were added dropwise. When the feed was at an end, 100 g of acetone were metered in. After 90 minutes 0.29 g of dibutyltin dilaurate was added dropwise. At an NCO content of 1.21% the batch was diluted with 201.97 g of acetone and neutralized with 76 g of 10% strength aqueous sodium hydroxide solution. Over the course of 20 minutes, 784.24 g of water were introduced dropwise into the polymer solution with stirring. Thereafter the acetone was distilled off under reduced pressure and the batch was diluted with 157.89 g of water.
[Compound]
Name
polycaprolactone
Quantity
74.7 g
Type
reactant
Reaction Step One
Quantity
69.66 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step One
Quantity
0.047 g
Type
reactant
Reaction Step One
Quantity
26.35 g
Type
solvent
Reaction Step One
Quantity
231.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

250.4 g of sodium decanolate (sodium salt of decanol) and 27.7 g of 1-decanol are treated at 200° C. with 113 g of tetraethylene glycol monobutyl ether. A clear solution has formed within 10 minutes. 142 g of high-naphthene neutral oil is added at 140° C., and the mixture is cooled to room temperature with stirring. The mixture which can be poured easily at 25° C. has the composition:
Quantity
250.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
[Compound]
Name
naphthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

350.0 g (1.47 gram equivalent) of the IPDI uretdione polyisocyanate from Example 1, which had a 19.2% content of uretdione groups after hot titration, was put in first under dry nitrogen and heated to 80° C. A mixture of 176.0 g (0.88 gram equivalent) of a commercial ε-caprolactone polyesterdiol started on 1.4 butanediol, with an OH number of 280 mg KOH/g (Capa 203, produced by Solvay), 19.8 g (0.44 gram equivalent) of 1,4-butanediol and 19.5 g (0.15 gram equivalent) of 2-ethyl-1-hexanol was added within 30 minutes and agitated at a maximum reaction temperature of 100° C. until the NCO content of the mixture had dropped to a value of 0.8% after about 4 hours. The melt was poured onto a metal sheet to cool it and a polyaddition compound, containing uretdione groups and appropriate for cross-linking coating powders, was obtained in the form of a solid, colorless resin. The product had the following properties:
[Compound]
Name
IPDI uretdione polyisocyanate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
280 mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexan-1-ol
Reactant of Route 2
2-Ethylhexan-1-ol
Reactant of Route 3
2-Ethylhexan-1-ol
Reactant of Route 4
Reactant of Route 4
2-Ethylhexan-1-ol
Reactant of Route 5
2-Ethylhexan-1-ol
Reactant of Route 6
2-Ethylhexan-1-ol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-ethylhexanol?

A1: 2-ethylhexanol has a molecular formula of C8H18O and a molecular weight of 130.23 g/mol.

Q2: Are there any spectroscopic data available for 2-ethylhexanol?

A2: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) are commonly employed to analyze its structure. []

Q3: How does the presence of 2-ethylhexanol affect the properties of zinc dialkyldithiophosphate, a common engine oil additive?

A3: Studies show that 2-ethylhexanol, a residual alcohol often present in commercial zinc dialkyldithiophosphate, can impact its performance. It can enhance anti-wear properties by increasing extreme pressure but may also negatively affect anti-oxidation and anti-friction capabilities. [, ]

Q4: Can 2-ethylhexanol be directly converted to 2-ethylhexanoic acid?

A4: Yes, research demonstrates the direct synthesis of 2-ethylhexanoic acid from 2-ethylhexanol using a 5%ZnO-3%MgO/SiO2 catalyst with oxygen as the oxidizing agent. []

Q5: How does the cytochrome P450cam enzyme interact with 2-ethylhexanol?

A5: Research reveals that cytochrome P450cam catalyzes the conversion of 2-ethylhexanol to 2-ethylhexanoic acid, exhibiting stereoselectivity for the (R)-enantiomer. Crystallographic studies provide insights into the binding interactions within the enzyme's active site. [, ]

Q6: Can waste materials be used in the biosynthesis of 2-ethylhexanololeate, an ester with biolubricant properties?

A6: Yes, studies explored the use of industrial enzymes, specifically lipase Lipozyme TL IM, to synthesize 2-ethylhexanololeate from 2-ethylhexanol and oleic acid, highlighting a potential avenue for waste material reuse. []

Q7: How does modifying the structure of 2-ethylhexanol-derived compounds affect their olfactory properties?

A7: Research explored the synthesis of new fragrances by modifying 2-ethylhexanol-derived compounds. The use of cinchona-alkaloid-catalyzed desymmetrization of cyclic meso-anhydrides with (R)- and (S)-2-ethylhexanol yielded enantiomerically pure fragrances with distinct olfactory characteristics. []

Q8: What strategies can be employed to stabilize polyhydroxyalkanoates (PHAs), a type of biodegradable polymer?

A8: Research investigates the use of phosphonic acids, organic phosphonic compounds, and metal salts of carboxylic acids as thermal stabilizers for PHAs. These additives are incorporated into PHA-containing compositions, including those with 2-ethylhexanol-terminated plasticizers, to prevent degradation at elevated temperatures. []

Q9: How is 2-ethylhexanol metabolized in rats?

A9: Studies on the metabolism of 2-ethylhexanol in rats revealed its efficient absorption after oral administration. The compound undergoes oxidation, primarily to 2-ethylhexanoic acid, which is then further metabolized and excreted mainly through urine, with minor amounts in feces and respiratory CO2. []

Q10: Is there evidence of 2-ethylhexanol causing adverse health effects?

A10: Elevated levels of 2-ethylhexanol in the air, primarily originating from the hydrolysis of plasticizers, have been linked to health problems such as cough, respiratory irritation, fatigue, and skin irritation. Using an emissions barrier can mitigate these issues. []

Q11: How can 2-ethylhexanol be quantified in octyl stearate?

A11: A novel gas chromatography method utilizing a capillary column and flame ionization detection was developed to determine the concentration of 2-ethylhexanol in octyl stearate. This method holds potential for analyzing 2-ethylhexanol levels in cosmetics as well. []

Q12: Can palm oil be used to produce environmentally friendly drilling fluids?

A12: Research investigated using palm oil methyl ester (POME) to create a biodegradable base oil for drilling fluids. Transesterification of POME with 2-ethylhexanol yielded a palm-based ester with promising properties for drilling fluid formulations. []

Q13: Can butanol or octanol blends be used as alternative fuels in diesel engines?

A13: Studies on the use of butanol and octanol blends as alternative diesel fuels indicated that blends with n-butanol, isobutanol, 2-ethylhexanol, or n-octanol, when combined with cetane number improvers, exhibit similar combustion characteristics and potentially reduced soot emissions compared to conventional diesel fuel. []

Q14: Can waste sensitive film be recycled to produce dioctyl terephthalate (DOTP)?

A14: Research demonstrates a method for synthesizing DOTP, a plasticizer, from waste sensitive film via degradative transesterification with 2-ethylhexanol in the presence of a catalyst. This approach offers a potential route for recycling and resource recovery. []

Q15: Is it possible to recover theophylline from industrial effluent using 2-ethylhexanol?

A15: Yes, a 2-ethylhexanol extraction process was developed to recover theophylline from industrial wastewater generated during its synthesis. This method relies on the pH-dependent distribution of theophylline between water and 2-ethylhexanol, allowing for efficient recovery and solvent recycling. []

Q16: What type of specialized equipment is necessary for studying liquid-liquid equilibrium?

A16: Research exploring the liquid-liquid equilibrium of systems containing ethanol, water, 2-ethylhexanol, and salts employed a dedicated liquid-liquid equilibrium apparatus to obtain accurate measurements for process design and optimization. []

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